![molecular formula C19H24FN3O2 B2599920 N-(1-Cyanocyclohexyl)-2-[2-(4-fluorophenyl)-4-hydroxypyrrolidin-1-yl]acetamide CAS No. 2108152-55-0](/img/structure/B2599920.png)
N-(1-Cyanocyclohexyl)-2-[2-(4-fluorophenyl)-4-hydroxypyrrolidin-1-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-Cyanocyclohexyl)-2-[2-(4-fluorophenyl)-4-hydroxypyrrolidin-1-yl]acetamide, also known as CPP-109, is a chemical compound that has been studied extensively for its potential therapeutic effects. It is a derivative of the drug modafinil and has been shown to have promising results in the treatment of various neurological and psychiatric conditions. In
Mecanismo De Acción
N-(1-Cyanocyclohexyl)-2-[2-(4-fluorophenyl)-4-hydroxypyrrolidin-1-yl]acetamide is a potent inhibitor of the enzyme histone deacetylase (HDAC), which plays a key role in the regulation of gene expression. By inhibiting HDAC, N-(1-Cyanocyclohexyl)-2-[2-(4-fluorophenyl)-4-hydroxypyrrolidin-1-yl]acetamide has been shown to increase the expression of genes involved in synaptic plasticity and neuroplasticity, which may underlie its therapeutic effects in addiction and other neurological and psychiatric conditions. Additionally, N-(1-Cyanocyclohexyl)-2-[2-(4-fluorophenyl)-4-hydroxypyrrolidin-1-yl]acetamide has been shown to modulate the activity of various neurotransmitter systems, including dopamine, GABA, and glutamate, which may also contribute to its therapeutic effects.
Biochemical and Physiological Effects:
N-(1-Cyanocyclohexyl)-2-[2-(4-fluorophenyl)-4-hydroxypyrrolidin-1-yl]acetamide has been shown to have a number of biochemical and physiological effects, including increased expression of genes involved in synaptic plasticity and neuroplasticity, modulation of neurotransmitter systems, and neuroprotective effects. Additionally, N-(1-Cyanocyclohexyl)-2-[2-(4-fluorophenyl)-4-hydroxypyrrolidin-1-yl]acetamide has been shown to have anti-inflammatory and antioxidant effects, which may contribute to its neuroprotective effects in conditions such as traumatic brain injury and stroke.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(1-Cyanocyclohexyl)-2-[2-(4-fluorophenyl)-4-hydroxypyrrolidin-1-yl]acetamide for lab experiments is its high potency and specificity as an HDAC inhibitor. This allows for precise manipulation of gene expression and may facilitate the study of various neurological and psychiatric conditions. Additionally, N-(1-Cyanocyclohexyl)-2-[2-(4-fluorophenyl)-4-hydroxypyrrolidin-1-yl]acetamide has been shown to be relatively safe and well-tolerated in clinical trials, which may make it a promising candidate for further development as a therapeutic agent.
One of the limitations of N-(1-Cyanocyclohexyl)-2-[2-(4-fluorophenyl)-4-hydroxypyrrolidin-1-yl]acetamide for lab experiments is its relatively short half-life, which may require frequent dosing in animal models or cell culture experiments. Additionally, the effects of N-(1-Cyanocyclohexyl)-2-[2-(4-fluorophenyl)-4-hydroxypyrrolidin-1-yl]acetamide may be influenced by factors such as age, sex, and genetic background, which may complicate the interpretation of results.
Direcciones Futuras
There are a number of promising future directions for research on N-(1-Cyanocyclohexyl)-2-[2-(4-fluorophenyl)-4-hydroxypyrrolidin-1-yl]acetamide. One area of interest is the potential use of N-(1-Cyanocyclohexyl)-2-[2-(4-fluorophenyl)-4-hydroxypyrrolidin-1-yl]acetamide in combination with other drugs or therapies for the treatment of addiction and other neurological and psychiatric conditions. Additionally, further studies are needed to elucidate the precise mechanisms of action of N-(1-Cyanocyclohexyl)-2-[2-(4-fluorophenyl)-4-hydroxypyrrolidin-1-yl]acetamide and to identify potential biomarkers of treatment response. Finally, the development of more potent and selective HDAC inhibitors may lead to the discovery of new therapeutic agents for a range of neurological and psychiatric conditions.
Métodos De Síntesis
The synthesis of N-(1-Cyanocyclohexyl)-2-[2-(4-fluorophenyl)-4-hydroxypyrrolidin-1-yl]acetamide involves the reaction of 1-cyanocyclohexane with 4-fluoro-2-nitrobenzene in the presence of a palladium catalyst. The resulting intermediate is then reduced with sodium borohydride to yield the desired product. This method has been optimized for high yield and purity and has been used extensively in the production of N-(1-Cyanocyclohexyl)-2-[2-(4-fluorophenyl)-4-hydroxypyrrolidin-1-yl]acetamide for research purposes.
Aplicaciones Científicas De Investigación
N-(1-Cyanocyclohexyl)-2-[2-(4-fluorophenyl)-4-hydroxypyrrolidin-1-yl]acetamide has been studied extensively for its potential therapeutic effects, particularly in the treatment of addiction and other neurological and psychiatric conditions. It has been shown to be effective in reducing drug-seeking behavior in animal models of addiction, and clinical trials have demonstrated its efficacy in reducing cocaine and alcohol use in humans. N-(1-Cyanocyclohexyl)-2-[2-(4-fluorophenyl)-4-hydroxypyrrolidin-1-yl]acetamide has also been studied for its potential use in the treatment of depression, anxiety, and other mood disorders, as well as for its neuroprotective effects in conditions such as traumatic brain injury and stroke.
Propiedades
IUPAC Name |
N-(1-cyanocyclohexyl)-2-[2-(4-fluorophenyl)-4-hydroxypyrrolidin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24FN3O2/c20-15-6-4-14(5-7-15)17-10-16(24)11-23(17)12-18(25)22-19(13-21)8-2-1-3-9-19/h4-7,16-17,24H,1-3,8-12H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYJCXDPXLCQLAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)NC(=O)CN2CC(CC2C3=CC=C(C=C3)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[[1-Methyl-3-(2,2,2-trifluoroethoxy)pyrazol-4-yl]amino]acetic acid](/img/structure/B2599842.png)
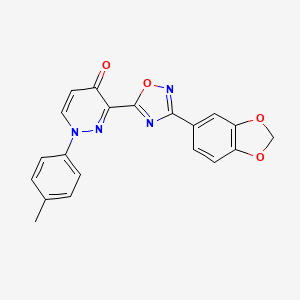
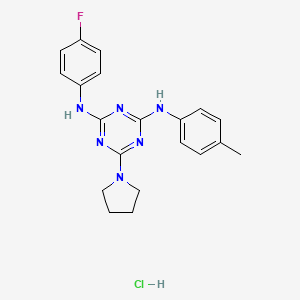
![2-((3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-mesitylacetamide](/img/structure/B2599847.png)
![N-(5-fluoro-2-methylphenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2599848.png)

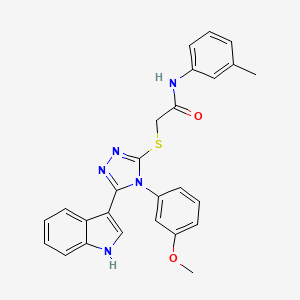
![N-(3,4-dichlorophenyl)-2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2599852.png)
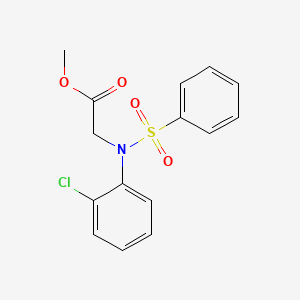
![3-(3-Chlorophenyl)-5-[(4-fluorophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazole](/img/structure/B2599854.png)
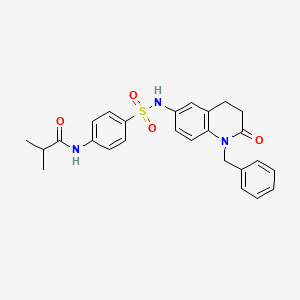
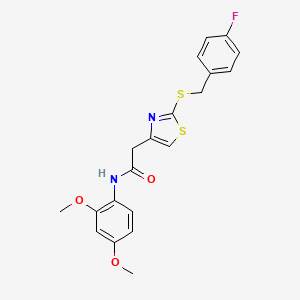
![N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,3-diphenylpropanamide](/img/structure/B2599860.png)